molecular formula C10H11ClN2OS B4957184 3-chloro-N-[(dimethylamino)carbonothioyl]benzamide

3-chloro-N-[(dimethylamino)carbonothioyl]benzamide

Cat. No. B4957184
M. Wt: 242.73 g/mol
InChI Key: VJZNEZSJHXIWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[(dimethylamino)carbonothioyl]benzamide, also known as CTCB, is a synthetic compound that has been extensively studied for its potential use in scientific research. CTCB has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

3-chloro-N-[(dimethylamino)carbonothioyl]benzamide works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This results in an increase in acetylcholine levels in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, 3-chloro-N-[(dimethylamino)carbonothioyl]benzamide has also been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. 3-chloro-N-[(dimethylamino)carbonothioyl]benzamide has also been found to have antioxidant properties, which may help to protect against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-[(dimethylamino)carbonothioyl]benzamide in lab experiments is its potency and specificity. 3-chloro-N-[(dimethylamino)carbonothioyl]benzamide has been found to be a highly effective inhibitor of acetylcholinesterase, making it a valuable tool for studying the role of acetylcholine in various physiological processes. However, one limitation of using 3-chloro-N-[(dimethylamino)carbonothioyl]benzamide is that it may not accurately reflect the effects of natural compounds on acetylcholinesterase, as it is a synthetic compound.

Future Directions

There are several potential future directions for research on 3-chloro-N-[(dimethylamino)carbonothioyl]benzamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to increase acetylcholine levels in the brain. Additionally, further research could be done to explore the antioxidant properties of 3-chloro-N-[(dimethylamino)carbonothioyl]benzamide and its potential use in protecting against oxidative stress and damage. Finally, studies could be conducted to investigate the effects of 3-chloro-N-[(dimethylamino)carbonothioyl]benzamide on other physiological processes and neurotransmitters, such as dopamine and serotonin.

Synthesis Methods

The synthesis of 3-chloro-N-[(dimethylamino)carbonothioyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with dimethylamine followed by the addition of carbon disulfide. The resulting product is then purified through recrystallization to obtain pure 3-chloro-N-[(dimethylamino)carbonothioyl]benzamide.

Scientific Research Applications

3-chloro-N-[(dimethylamino)carbonothioyl]benzamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of the neurotransmitter acetylcholine. 3-chloro-N-[(dimethylamino)carbonothioyl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it may help to improve cognitive function by increasing acetylcholine levels in the brain.

properties

IUPAC Name

3-chloro-N-(dimethylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2OS/c1-13(2)10(15)12-9(14)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZNEZSJHXIWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(dimethylamino)carbonothioyl]benzamide

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